molecular formula C11H15NO5 B12404892 Methocarbamol-13C,d3

Methocarbamol-13C,d3

Cat. No.: B12404892
M. Wt: 245.25 g/mol
InChI Key: GNXFOGHNGIVQEH-KQORAOOSSA-N
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Description

Methocarbamol-13C,d3 is a labeled version of Methocarbamol, where the carbon-13 isotope and deuterium (d3) are incorporated into the molecular structure. Methocarbamol itself is an orally active central muscle relaxant that blocks muscular Nav1.4 channels and reversibly affects the voltage dependence of inactivation of these channels . The labeled version, this compound, is primarily used in scientific research for tracing and quantification purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methocarbamol-13C,d3 involves the incorporation of carbon-13 and deuterium into the Methocarbamol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the reaction sequence. The specific reaction conditions may vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of specialized equipment and facilities to handle the labeled isotopes and ensure their incorporation into the final product. The process is carefully monitored to maintain the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Methocarbamol-13C,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Methocarbamol-13C,d3 has a wide range of scientific research applications, including:

Mechanism of Action

Methocarbamol-13C,d3 exerts its effects by blocking the Nav1.4 muscular channels, which are voltage-gated sodium channels. This action is reversible and affects the voltage dependence of inactivation of these channels. By blocking these channels, this compound reduces muscle spasms and provides muscle relaxation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its labeled isotopes, which make it particularly useful for tracing and quantification in scientific research. This allows for more precise studies of the compound’s behavior and effects in various environments, providing valuable insights that are not possible with non-labeled versions .

Properties

Molecular Formula

C11H15NO5

Molecular Weight

245.25 g/mol

IUPAC Name

[2-hydroxy-3-[2-(trideuterio(113C)methoxy)phenoxy]propyl] carbamate

InChI

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i1+1D3

InChI Key

GNXFOGHNGIVQEH-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC=CC=C1OCC(COC(=O)N)O

Canonical SMILES

COC1=CC=CC=C1OCC(COC(=O)N)O

Origin of Product

United States

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